molecular formula C7H9Cl2NO3S B6610541 4-ethoxypyridine-3-sulfonyl chloride hydrochloride CAS No. 2763751-03-5

4-ethoxypyridine-3-sulfonyl chloride hydrochloride

Cat. No.: B6610541
CAS No.: 2763751-03-5
M. Wt: 258.12 g/mol
InChI Key: DZXHJOPGZOXXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxypyridine-3-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C7H8ClNO3S. It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 4-position and a sulfonyl chloride group at the 3-position, with an additional hydrochloride group. This compound is often used in organic synthesis and various chemical reactions due to its reactive sulfonyl chloride group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxypyridine-3-sulfonyl chloride hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Ethoxypyridine-3-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form 4-ethoxypyridine-3-sulfonamide.

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.

    Sulfonic Acid: Formed from hydrolysis.

    Sulfonamide: Formed from reduction.

Scientific Research Applications

4-Ethoxypyridine-3-sulfonyl chloride hydrochloride has several applications in scientific research:

    Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules.

    Pharmaceuticals: Utilized in the synthesis of sulfonamide-based drugs.

    Biochemistry: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Material Science: Used in the preparation of functionalized materials with sulfonyl groups.

Mechanism of Action

The mechanism of action of 4-ethoxypyridine-3-sulfonyl chloride hydrochloride primarily involves its reactive sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxypyridine-3-sulfonyl chloride hydrochloride: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Chloropyridine-3-sulfonyl chloride hydrochloride: Similar structure but with a chloro group instead of an ethoxy group.

    4-Methylpyridine-3-sulfonyl chloride hydrochloride: Similar structure but with a methyl group instead of an ethoxy group.

Uniqueness

4-Ethoxypyridine-3-sulfonyl chloride hydrochloride is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other similar compounds. This uniqueness makes it a valuable reagent in specific synthetic applications where the ethoxy group provides distinct advantages .

Properties

IUPAC Name

4-ethoxypyridine-3-sulfonyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO3S.ClH/c1-2-12-6-3-4-9-5-7(6)13(8,10)11;/h3-5H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXHJOPGZOXXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NC=C1)S(=O)(=O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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